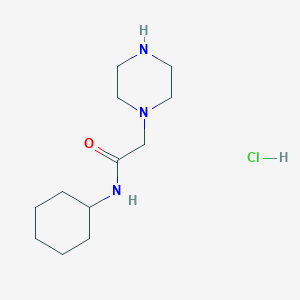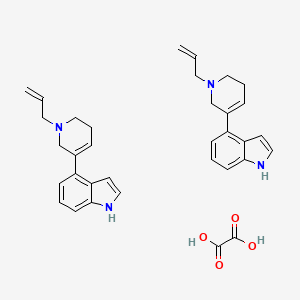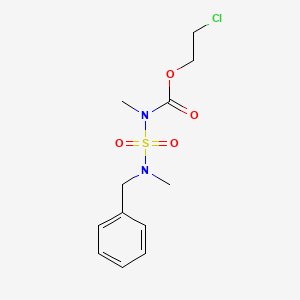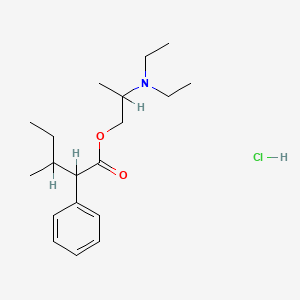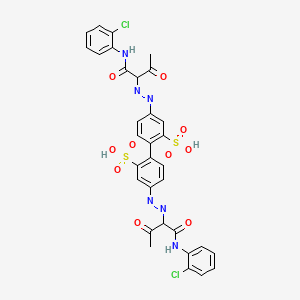
4,4'-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1'-biphenyl)-2,2'-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is a complex organic compound characterized by its unique structure, which includes azo groups, biphenyl units, and sulfonic acid functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid typically involves multiple steps, including the formation of azo bonds and the introduction of sulfonic acid groups. The process begins with the diazotization of aniline derivatives, followed by coupling reactions with biphenyl compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and specific catalysts to facilitate the reactions.
Major Products
Applications De Recherche Scientifique
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biological marker and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable azo bonds and vibrant colors.
Mécanisme D'action
The mechanism of action of 4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid involves its interaction with specific molecular targets and pathways. The compound’s azo groups can undergo redox reactions, influencing cellular processes and signaling pathways. Its sulfonic acid groups enhance solubility and facilitate interactions with various enzymes and receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Diamino-2,2’-stilbenedisulfonic acid: Similar in structure but with amino groups instead of azo groups.
4,4’-Dinitro-2,2’-stilbenedisulfonic acid: Contains nitro groups, leading to different reactivity and applications.
4,4’-Bis(2-sulfostyryl)biphenyl: Another biphenyl derivative with sulfonic acid groups, used in optical brighteners.
Uniqueness
4,4’-Bis((1-(((2-chlorophenyl)amino)carbonyl)-2-oxopropyl)azo)(1,1’-biphenyl)-2,2’-disulphonic acid is unique due to its combination of azo groups, biphenyl units, and sulfonic acid functionalities. This unique structure imparts specific chemical reactivity, biological activity, and industrial applications that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
84682-06-4 |
|---|---|
Formule moléculaire |
C32H26Cl2N6O10S2 |
Poids moléculaire |
789.6 g/mol |
Nom IUPAC |
5-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-[4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfophenyl]benzenesulfonic acid |
InChI |
InChI=1S/C32H26Cl2N6O10S2/c1-17(41)29(31(43)35-25-9-5-3-7-23(25)33)39-37-19-11-13-21(27(15-19)51(45,46)47)22-14-12-20(16-28(22)52(48,49)50)38-40-30(18(2)42)32(44)36-26-10-6-4-8-24(26)34/h3-16,29-30H,1-2H3,(H,35,43)(H,36,44)(H,45,46,47)(H,48,49,50) |
Clé InChI |
QXCZMNROCAUFDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4Cl)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



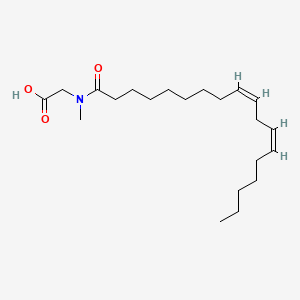
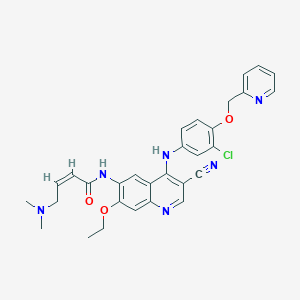
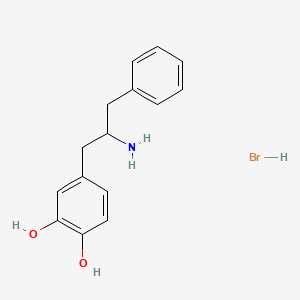
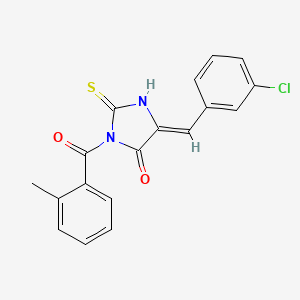
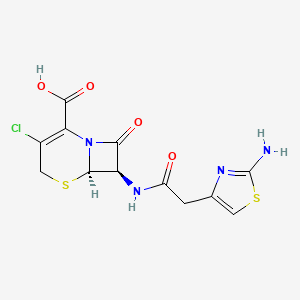
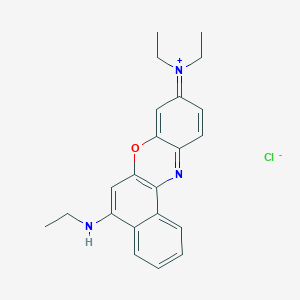
![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
